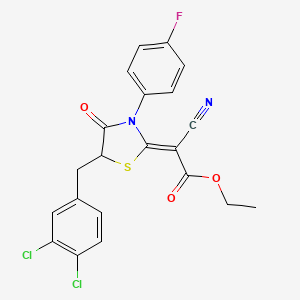

(Z)-ethyl 2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxothiazolidin-2-ylidene core substituted with a 3,4-dichlorobenzyl group at position 5, a 4-fluorophenyl group at position 3, and an ethyl cyanoacetate moiety. Its Z-configuration ensures specific steric and electronic interactions, influencing biological activity and physicochemical properties.

Properties

IUPAC Name |

ethyl (2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2FN2O3S/c1-2-29-21(28)15(11-25)20-26(14-6-4-13(24)5-7-14)19(27)18(30-20)10-12-3-8-16(22)17(23)9-12/h3-9,18H,2,10H2,1H3/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSDVIRMXYPBNU-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure incorporates a thiazolidine ring, which is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds similar to (Z)-ethyl 2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazolidine derivatives have shown significant antimicrobial properties against various pathogens.

- Antitumor Activity : Some derivatives have been tested against cancer cell lines, demonstrating cytotoxic effects.

- Anticonvulsant Effects : The compound's structural analogs have been investigated for their potential to mitigate seizures.

The mechanisms through which (Z)-ethyl 2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Certain thiazolidine derivatives inhibit key enzymes in metabolic pathways, which can lead to reduced cell proliferation in cancer.

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially disrupting cellular homeostasis.

Antitumor Activity

A study conducted on various thiazolidine derivatives showed that compounds similar to (Z)-ethyl 2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate exhibited significant cytotoxicity against several cancer cell lines. The findings are summarized in the table below:

Antimicrobial Studies

Research has indicated that derivatives of thiazolidine compounds exhibit broad-spectrum antimicrobial activity. For instance, a derivative similar to the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Analogues in Thiazolidinone Family

5-(Z)-Arylidene-4-thiazolidinones

describes 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone, which shares the thiazolidinone core but differs in substituents:

- Position 5 : 4-methoxyphenyl vs. 3,4-dichlorobenzyl in the target compound.

- Position 3 : 4-hydroxyphenyl vs. 4-fluorophenyl.

- Additional groups: A hydrazono moiety in the analogue vs. a cyanoacetate group in the target.

Key Differences :

- The dichlorobenzyl and fluorophenyl groups in the target compound enhance lipophilicity (logP ~3.8 predicted) compared to the methoxy/hydroxyphenyl analogues (logP ~2.5) .

- The cyanoacetate group may improve metabolic stability compared to hydrazono derivatives, which are prone to hydrolysis .

Ethyl 2-(thiazol-4(5H)-ylidene)acetates

synthesizes (E)-ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates, featuring a thiazole ring instead of thiazolidinone.

- Substituents : Furan and arylamido groups vs. dichlorobenzyl/fluorophenyl.

Biological Relevance: Thiazolidinones (e.g., the target compound) generally exhibit higher cytotoxicity (IC₅₀ ~1–10 μM in cancer cell lines) compared to thiazole derivatives (IC₅₀ ~10–50 μM), attributed to enhanced electrophilicity from the 4-oxo group .

Functional Group Impact

Q & A

Q. How can researchers optimize the synthesis of (Z)-ethyl 2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate to improve yield and purity?

- Methodological Answer : The synthesis involves three key steps: (1) thiazolidinone ring formation via condensation of 2-aminothiazole derivatives with aldehydes/ketones under acidic/basic conditions, (2) nucleophilic substitution to introduce 3,4-dichlorobenzyl and 4-fluorophenyl groups, and (3) esterification of the cyano group with ethyl acetate . Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring formation.

- Temperature Control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for esterification to enhance reactivity .

Table 1 : Example Reaction Conditions and Yields

| Step | Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Thiazolidinone Formation | ZnCl₂ | 70 | Ethanol | 65 |

| Nucleophilic Substitution | None | 80 | DMF | 72 |

| Esterification | H₂SO₄ | RT | Ethyl acetate | 58 |

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons from 3,4-dichlorobenzyl at δ 7.2–7.8 ppm) and Z-configuration via coupling constants .

- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate its anticancer potential?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

Advanced Research Questions

Q. How does the Z-configuration of the thiazolidinone core influence bioactivity compared to E-isomers?

- Methodological Answer :

- Stereochemical Analysis : Synthesize both isomers via controlled reaction conditions (e.g., light exclusion for Z-stability) and compare using NOESY NMR .

- Docking Studies : Perform molecular docking to evaluate binding affinity differences to targets like PPAR-γ or EGFR .

- Biological Testing : Compare IC₅₀ values of Z vs. E isomers in cytotoxicity assays to correlate stereochemistry with activity .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for anticancer activity?

- Methodological Answer :

- Analog Synthesis : Replace 3,4-dichlorobenzyl with other halogens (e.g., Br, F) or modify the 4-fluorophenyl group to methoxy/methyl .

- Activity Profiling : Test analogs in parallel against multiple cancer cell lines and normal cells (e.g., HEK293) for selectivity.

- Statistical Modeling : Use QSAR models to correlate substituent electronegativity/logP with activity .

Table 2 : Example SAR Data for Substituent Modifications

| R₁ (Benzyl) | R₂ (Phenyl) | IC₅₀ (μM, MCF-7) | Selectivity Index (vs. HEK293) |

|---|---|---|---|

| 3,4-Cl₂ | 4-F | 1.2 | 8.5 |

| 4-Br | 4-F | 2.8 | 3.1 |

| 3,4-F₂ | 4-OCH₃ | 5.6 | 1.9 |

Q. What strategies resolve contradictions in cytotoxicity data across different studies?

- Methodological Answer :

- Purity Validation : Reanalyze compound purity via HPLC (>98%) to exclude impurities as confounding factors .

- Dose-Response Curves : Use 8–10 concentration points to ensure accurate IC₅₀ determination.

- Cell Line Authentication : Verify cell lines with STR profiling to rule out cross-contamination .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Reaction Pathway Simulation : Use software like Gaussian or ORCA to simulate oxidation/reduction pathways (e.g., thiazolidinone ring oxidation to sulfoxide) .

Data Contradiction Analysis

Q. Why might reported IC₅₀ values vary between studies using the same cell line?

- Methodological Answer :

- Protocol Variability : Standardize assay conditions (e.g., incubation time: 48–72 hours; serum concentration: 10% FBS).

- Metabolic Interference : Test compound stability in cell culture media via LC-MS to detect degradation products .

- Reference Controls : Include positive controls (e.g., doxorubicin) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.